Aspirin - 50-78-2

Aspirin

Catalog Number: EVT-260267
CAS Number: 50-78-2
Molecular Formula: C9H8O4
C9H8O4
CH3COOC6H4COOH
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aspirin, chemically known as acetylsalicylic acid, is a synthetic organic compound belonging to the class of drugs known as nonsteroidal anti-inflammatory drugs (NSAIDs). [] While widely recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties, its role in scientific research extends beyond its medicinal applications. [] Aspirin serves as a valuable tool in various research fields, including biochemistry, pharmacology, and cell biology, for investigating inflammation, platelet aggregation, and signal transduction pathways. [, , , , , ]

Future Directions
  • Personalized Medicine: With the increasing understanding of genetic variations in aspirin response, future research could focus on developing personalized aspirin therapy based on an individual's genetic makeup. This could help optimize its efficacy and minimize the risk of adverse effects. [, ]
  • Combination Therapies: Research on combining aspirin with other therapeutic agents, such as clopidogrel for cardiovascular disease or other anticancer drugs, holds promise for improving treatment outcomes in various disease states. [, , ]
  • Novel Drug Targets: While COX inhibition remains the primary known mechanism of action, emerging evidence suggests that aspirin may interact with other molecular targets, opening up avenues to explore new therapeutic applications beyond its current scope. [, ]
  • Drug Delivery Advancements: Continued research on formulating aspirin into novel drug delivery systems, such as nanoparticles or liposomes, could further enhance its bioavailability, targeting specificity, and therapeutic potential. []
Source and Classification

Aspirin is derived from salicylic acid, which is primarily obtained from the bark of willow trees (Salix species). The compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is classified as an analgesic (pain reliever), antipyretic (fever reducer), and anti-inflammatory agent. Its systematic name is 2-acetoxybenzoic acid, and it is often referred to by its chemical formula C9H8O4C_9H_8O_4.

Synthesis Analysis

The synthesis of aspirin typically involves the esterification reaction between salicylic acid and acetic anhydride. The general reaction can be represented as follows:

Salicylic Acid+Acetic AnhydrideCatalystAspirin+Acetic Acid\text{Salicylic Acid}+\text{Acetic Anhydride}\xrightarrow{\text{Catalyst}}\text{Aspirin}+\text{Acetic Acid}

Key Steps in the Synthesis Process

  1. Materials: The reaction requires salicylic acid (6.0 g), acetic anhydride (10 cm³), and a catalyst such as concentrated sulfuric acid or phosphoric acid.
  2. Procedure:
    • Combine salicylic acid with acetic anhydride in a conical flask.
    • Add a few drops of sulfuric acid to catalyze the reaction.
    • Heat the mixture in a water bath at approximately 60°C for about 20 minutes.
    • Allow the mixture to cool and then add cold water to precipitate aspirin.
    • Recover the crystallized aspirin using Buchner filtration.
    • Purify through recrystallization using ethanol as a solvent.

The yield can be assessed through melting point analysis; pure aspirin has a melting point of approximately 135°C .

Molecular Structure Analysis

Aspirin's molecular structure consists of a benzene ring with two functional groups: an acetyl group (COCH3-COCH_3) and a carboxylic acid group (COOH-COOH). The structural formula can be represented as:

C6H4(COOH)(OCOCH3)\text{C}_6\text{H}_4(\text{COOH})(\text{OCOCH}_3)

Key Features

  • Molecular Weight: 180.16 g/mol
  • Functional Groups: Contains both an ester and a carboxylic acid group.
  • Geometry: The molecule exhibits planar geometry due to the conjugated system of the aromatic ring.
Chemical Reactions Analysis

Aspirin undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Hydrolysis: Aspirin can hydrolyze in aqueous solutions to regenerate salicylic acid and acetic acid.
  2. Decomposition: Under acidic or basic conditions, aspirin may decompose into salicylic acid and acetic acid.
  3. Reactions with Phenols: Aspirin does not react with iron(III) chloride solution, which distinguishes it from salicylic acid that forms colored complexes due to its phenolic group.

These reactions are crucial for understanding both the stability of aspirin in different environments and its reactivity profile in biological systems .

Mechanism of Action

Aspirin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins and thromboxanes, which are mediators involved in inflammation, pain signaling, and platelet aggregation.

Mechanistic Pathway

  1. Inhibition of Cyclooxygenase: Aspirin irreversibly acetylates serine residues in the active site of COX enzymes.
  2. Reduction of Prostaglandins: This results in lower levels of prostaglandins, leading to decreased inflammation and pain sensation.
  3. Antiplatelet Effect: By inhibiting thromboxane A2 production, aspirin reduces platelet aggregation, contributing to its cardiovascular protective effects.

This mechanism underpins many of aspirin's therapeutic applications .

Physical and Chemical Properties Analysis

Aspirin possesses several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility:
    • Slightly soluble in water (0.33 g per 100 mL at room temperature)
    • Soluble in organic solvents like ethanol and acetone
  • Melting Point: Approximately 135°C
  • pH: Weakly acidic when dissolved in water

These properties affect its formulation as a pharmaceutical product and influence its absorption profile within biological systems .

Applications

Aspirin has diverse applications across various fields:

  1. Medical Uses:
    • Analgesic for pain relief
    • Antipyretic for reducing fever
    • Anti-inflammatory for conditions like arthritis
    • Cardioprotective agent for reducing risks associated with heart disease
  2. Research Applications:
    • Investigated for its role in cancer prevention
    • Studied for potential neuroprotective effects against diseases like Alzheimer's
  3. Industrial Uses:
    • Utilized in formulations for topical analgesics
    • Employed in various pharmaceutical preparations due to its efficacy and safety profile .
Historical Development and Synthesis of Aspirin

Evolution of Salicylate Derivatives: From Willow Bark to Acetylsalicylic Acid

The therapeutic use of salicylate-rich plants predates modern chemistry by millennia. Ancient Egyptian and Sumerian texts (c. 1500 BCE) document willow bark and myrtle for pain and fever, though claims of Hippocratic use are likely erroneous [1] [7]. The scientific isolation of salicin (a salicylic alcohol glycoside) began in 1828 by Johann Buchner and Pierre-Joseph Leroux, yielding bitter-tasting crystals from willow bark (Salix alba) [1] [4]. Raffaele Piria’s 1838 hydrolysis of salicin into salicylic acid established the foundational compound, but its industrial production remained impractical until Hermann Kolbe’s 1859 synthesis of salicylic acid from phenol and carbon dioxide [1] [9].

Early therapeutic applications were limited by severe gastric irritation caused by salicylic acid’s free phenolic group. Charles Gerhardt’s 1853 attempt to mask this group via acetylation produced unstable acetylsalicylic acid (ASA), but his method—reacting sodium salicylate with acetyl chloride—yielded impure, non-crystalline ASA and was abandoned [6] [10]. Karl Kraut later optimized the synthesis in 1869, yet stability issues persisted, hindering clinical adoption [4] [10].

Table 1: Key Milestones in Salicylate Development (1828–1897)

YearScientistContributionSignificance
1828Buchner & LerouxIsolated salicin from willow barkFirst pure salicylate compound
1838Raffaele PiriaHydrolyzed salicin to salicylic acidDefined active therapeutic moiety
1853Charles GerhardtFirst ASA synthesis (unstable)Proof of acetylation concept
1859Hermann KolbeIndustrial synthesis of salicylic acidEnabled mass production
1869Karl KrautImproved ASA synthesis using acetic anhydrideHigher yield but still impure product

Felix Hoffmann’s Contribution and Bayer’s Industrial Synthesis (1897)

The pivotal synthesis of pure, stable ASA occurred on August 10, 1897, at Bayer & Co.’s Elberfeld laboratory. Chemist Felix Hoffmann, under the direction of Arthur Eichengrün, refluxed salicylic acid with excess acetic anhydride catalyzed by sulfuric acid, producing high-purity ASA crystals [2] [3] [10]. Laboratory notes confirm Hoffmann’s emphasis on ASA’s “acid taste without corrosive action”—highlighting reduced gastric toxicity compared to salicylic acid [2] [6].

Controversy surrounds the discovery narrative. Bayer’s 1934 official history credited Hoffmann solely, citing his quest to alleviate his father’s rheumatism [2] [10]. However, Eichengrün’s 1949 account—written after his internment by the Nazis—asserted he conceived the project, directed Hoffmann to synthesize ASA among other esters, and orchestrated clandestine clinical trials when pharmacologist Heinrich Dreser initially vetoed ASA due to cardiac safety concerns [2] [4]. Independent trials by Berlin physician Kurt Witthauer demonstrated ASA’s efficacy and tolerability, compelling Bayer to proceed [2] [4]. Dreser later published ASA’s pharmacology without acknowledging Eichengrün or Hoffmann [2].

Early 20th-Century Methodologies: Catalytic Esterification and Optimization Challenges

Bayer’s initial manufacturing process faced scalability hurdles:

  • Catalyst Selection: Concentrated sulfuric acid facilitated esterification but required precise temperature control to avoid ASA decomposition into salicylic acid and acetic acid [3] [9].
  • Purification Challenges: Crude ASA contained impurities like polysalicylates, necessitating recrystallization from solvents (e.g., ethanol/water mixtures) [3].
  • Yield Limitations: Early batches achieved ~60% yield due to equilibrium limitations. Excess acetic anhydride (1.5–2.0 equivalents) pushed the reaction forward, but recycling unreacted materials was economically critical [3] [9].

Table 2: Early Industrial Synthesis Parameters for ASA

ParameterHoffmann’s Lab Method (1897)Bayer’s Industrial Process (1899)
CatalystSulfuric acid (8 drops)Sulfuric acid (0.5% w/w)
Molar Ratio1:1.2 (SA:Ac₂O)1:2.0 (SA:Ac₂O)
Reaction Temp.80–85°C70–75°C
PurificationWater crystallizationEthanol/water recrystallization
Reported Yield~70%85–90%

Post-1900 innovations included solvent-free reactions and continuous distillation of acetic acid byproducts, boosting yields to >90% [3] [9].

Historical Patent Disputes and Global Commercialization Strategies

Bayer’s commercial strategy hinged on trademark protection, not patents. Germany’s Kaiserliches Patentamt rejected Bayer’s 1899 patent application due to prior art (Gerhardt, Kraut) [4] [8]. Instead, Bayer secured:

  • Trademark "Aspirin" (March 6, 1899): Derived from "A" (acetyl), "spir" (Spiraea ulmaria, salicylate source), and "in" (common drug suffix) [1] [4].
  • U.S. Patent 644,077 (1900): Covered Hoffmann’s purification process, granting market exclusivity until 1917 [8] [10].

World War I irrevocably altered Aspirin’s global status. As part of German reparations, the U.S. Alien Property Custodian seized Bayer’s American assets in 1917, auctioning the "Aspirin" trademark to Sterling Products. By 1921, "aspirin" was ruled a generic term in the U.S., France, and the UK, voiding trademark rights [4] [8]. Bayer regained U.S. trademark control only in 1994 after acquiring Sterling Winthrop’s OTC division [8].

Table 3: Global Intellectual Property Timeline for Aspirin

YearEventConsequence
1899"Aspirin" trademark registered (Germany)Brand identity established
1900US Patent 644,077 grantedMonopoly on purified ASA process
1917US Trademark confiscated during WWISold to Sterling Products for $5.3 million
1921US Court declares "aspirin" genericUniversal term for ASA
1994Bayer repurchases OTC rights from SmithKline"Bayer Aspirin" brand restored in the U.S.

Bayer’s pre-WWI globalization involved aggressive marketing to physicians, including free powder samples and peer-reviewed clinical studies [2] [4]. This strategy established Aspirin as the first blockbuster pharmaceutical, with sales exceeding 50 tons annually by 1909 [1].

Compound Names Mentioned:

  • Acetylsalicylic acid (ASA)
  • Salicylic acid
  • Salicin
  • Acetic anhydride
  • Sodium salicylate
  • Diamorphine (heroin, mentioned in Hoffmann’s biography)
  • Polysalicylates (impurity)

Properties

CAS Number

50-78-2

Product Name

Aspirin

IUPAC Name

2-acetyloxybenzoic acid

Molecular Formula

C9H8O4
C9H8O4
CH3COOC6H4COOH

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)

InChI Key

BSYNRYMUTXBXSQ-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=CC=C1OC(C)=O

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether; less sol in anhydrous ether
In water, 4,600 mg/L at 25 °C
Solubility in water, g/100ml at 15 °C: 0.25 (poor)
(77 °F): 0.3%

Synonyms

2-(Acetyloxy)benzoic Acid
Acetylsalicylic Acid
Acetysal
Acid, Acetylsalicylic
Acylpyrin
Aloxiprimum
Aspirin
Colfarit
Dispril
Easprin
Ecotrin
Endosprin
Magnecyl
Micristin
Polopirin
Polopiryna
Solprin
Solupsan
Zorprin

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.